Cas no 41840-28-2 (s-Boc-2-mercapto-4,6-dimethylpyrimidine)

s-Boc-2-mercapto-4,6-dimethylpyrimidine Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiolcarbonate
- S-Boc-2-mercapto-4,6-dimethylpyrimidine
- Butyldimethylpyrimidinthiolcarbonate
- Boc-S~S-(tert-Butoxycarbonyl)-2-mercapto-4,6-dimethylpyrimidine~tert-Butyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate
- S-tert-Butyloxycarbonyl-2-mercapto-4,6-dimethylpyrimidin
- 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine [Boc Agent for Peptides Synthesis]
- tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
- tert-Butyl-5-(4.6-dimethylpyrimidine-2-yl)thiolcarbonate
- 2-Boc-thio-4,6-dimethylpyrimidine
- BOC-S
- O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate,Boc-S
- tert-Butyl S-(4,6-dimethylpyrimidin-2-yl)thiocarbonate
- O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate
- 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine
- tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
- POTDIELOEHTPJN-UHFFFAOYSA-N
- Carbonothioic acid, O-(1,1-dimethylethyl) S-(4,6-dimethyl-2-py
- Carbonothioic acid, O-(1,1-dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) ester
- Th
- S-t-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimidine
- 2-(tertiary-butoxycarbonylthio)-4,6-dimethylpyrimidine
- t-Butyl-S-(4,6-dimethylpyrimidin-2-yl)thiol carbonate
- CS-0078710
- SCHEMBL1983023
- InChI=1/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3
- S-Tert.-butoxycarbonyl-2-mercapto-4,6-dimethylpyrimidine
- S-Boc-2-mercapto-4,6-dimethylpyrimidine, 98%
- 2-(t-butoxycarbonylthio)-4,6-dimethylpyrimi-dine
- S-tert-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimdine
- tert-butyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]formate
- B1089
- FT-0639742
- Thiocarbonic acid, O-tert-butyl S-(4,6-dimethyl-2-pyrimidinyl)ester
- Maybridge1_006865
- POTDIELOEHTPJN-UHFFFAOYSA-
- CCG-50872
- 4,6-dimethyl-2-tert-butoxycarbonylthiopyrimidine
- 2-(tert. butyloxycarbonylthio)-4,6-dimethylpyrimidine
- CCRIS 2600
- o-(tert-Butyl) S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate #
- O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate
- AMY39354
- AS-70568
- DTXSID90194644
- 2-(t-butoxycarbonylthio)-4,6-dimethylpyrimidine
- tert-Butyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate
- 41840-28-2
- 2-BOC-Thio-4,6-dimethylpyrimidine;2-(Tert-butoxycarbonylthio)-4,6-dimethylpyrimidine;O-Tert-butyl-s-(4,6-dimethylpyrimidin-2-yl) thiolcarbonate;T-BOC-S-2-Mercapto-4,6-dimethylpyrimidine
- MFCD00006080
- NS00057038
- A25408
- C93478
- THIOCARBONIC ACID, O-TERT-BUTYL S-(4,6-DIMETHYL-2-PYRIMIDINYL) ESTER
- EINECS 255-562-1
- J-506609
- SR-01000640213-1
- VD4N7M3XG8
- S-tert-butyloxycarbonyl-4,6-dimethyl-2-mercaptopyrimidine
- O-tert-butyl S-4,6-dimethylpyrimidin-2-yl carbonothioate
- o-tert-butyl s-(4,6-dimethylpyrimidin-2-yl)carbonothioate
- HMS561A01
- AKOS015897258
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
-
- MDL: MFCD00006080
- Renchi: 1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3
- Clave inchi: POTDIELOEHTPJN-UHFFFAOYSA-N
- Sonrisas: S(C1=NC(C([H])([H])[H])=C([H])C(C([H])([H])[H])=N1)C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- Brn: 396984
Atributos calculados
- Calidad precisa: 240.09300
- Masa isotópica única: 240.093248
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 243
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 77.4
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: 3
Propiedades experimentales
- Color / forma: powder
- Denso: 1.15
- Punto de fusión: 50.0 to 54.0 deg-C
- Punto de ebullición: 358.8°C at 760 mmHg
- Punto de inflamación: Fahrenheit: 230 ° f
Celsius: 110 ° c - índice de refracción: 1.534
- PSA: 77.38000
- Logp: 3.12060
- Disolución: Not determined
s-Boc-2-mercapto-4,6-dimethylpyrimidine Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Período de Seguridad:S22;S24/25
- Condiciones de almacenamiento:0-10°C
s-Boc-2-mercapto-4,6-dimethylpyrimidine Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
s-Boc-2-mercapto-4,6-dimethylpyrimidine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149350-1g |
O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate |
41840-28-2 | 98% | 1g |
¥43.00 | 2024-05-14 | |
TRC | B673135-5g |
S-Boc-2-mercapto-4,6-dimethylpyrimidine |
41840-28-2 | 5g |
$ 105.00 | 2022-06-06 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22435-5g |
S-Boc-2-mercapto-4,6-dimethylpyrimidine, 97% |
41840-28-2 | 97% | 5g |
¥602.00 | 2023-03-09 | |
Ambeed | A448177-1g |
O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate |
41840-28-2 | 98% | 1g |
$12.0 | 2025-02-22 | |
Ambeed | A448177-25g |
O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate |
41840-28-2 | 98% | 25g |
$143.0 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S19960-5g |
O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate |
41840-28-2 | 98% | 5g |
¥194.0 | 2024-07-18 | |
TRC | B673135-5000mg |
S-Boc-2-mercapto-4,6-dimethylpyrimidine |
41840-28-2 | 5g |
$ 133.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149350-25g |
O-tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate |
41840-28-2 | 98% | 25g |
¥782.00 | 2024-05-14 | |
abcr | AB132179-5 g |
S-Boc-2-mercapto-4,6-dimethylpyrimidine, 97%; . |
41840-28-2 | 97% | 5g |
€62.80 | 2023-05-10 | |
abcr | AB132179-25 g |
S-Boc-2-mercapto-4,6-dimethylpyrimidine, 97%; . |
41840-28-2 | 97% | 25g |
€141.40 | 2023-05-10 |
s-Boc-2-mercapto-4,6-dimethylpyrimidine Literatura relevante
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
41840-28-2 (s-Boc-2-mercapto-4,6-dimethylpyrimidine) Productos relacionados
- 127527-76-8(5-Benzofurancarboxylic acid; Et ester)
- 1040646-81-8(4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine)
- 1805305-86-5(3-(Difluoromethyl)-6-fluoro-2-(fluoromethyl)pyridine)
- 134781-82-1((R)-beta-Amino-4-methoxybenzenepropanoic acid methyl ester hydrochloride)
- 1782534-77-3(5-bromo-2-methoxy-4-2-(methylamino)ethylphenol)
- 538-56-7(2-Propenoic acid,3-phenyl-, 1,1'-anhydride)
- 111453-32-8(5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid)
- 1350929-61-1(dimethyl 1-2-(4-methoxyphenyl)-2-oxoethyl-1H-1,2,3-triazole-4,5-dicarboxylate)
- 2921912-72-1((E)-1-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)but-2-en-1-ol)
- 2137035-81-3((3R)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1,3-diamine)


